3-Hydroxy-2-methyl-1-phenyl-3-(pyridin-2-yl)propan-1-one
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Overview
Description
3-Hydroxy-2-methyl-1-phenyl-3-(pyridin-2-yl)propan-1-one is an organic compound with the molecular formula C15H15NO2. It is characterized by the presence of a hydroxyl group, a methyl group, a phenyl group, and a pyridin-2-yl group attached to a propan-1-one backbone. This compound is known for its diverse applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-methyl-1-phenyl-3-(pyridin-2-yl)propan-1-one typically involves the condensation of pyridin-2-carbaldehyde with acetophenone in the presence of a base. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-2-methyl-1-phenyl-3-(pyridin-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl and pyridin-2-yl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under various conditions.
Major Products:
Oxidation: Formation of 3-oxo-2-methyl-1-phenyl-3-(pyridin-2-yl)propan-1-one.
Reduction: Formation of 3-hydroxy-2-methyl-1-phenyl-3-(pyridin-2-yl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Hydroxy-2-methyl-1-phenyl-3-(pyridin-2-yl)propan-1-one has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-methyl-1-phenyl-3-(pyridin-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to inflammation, microbial growth, and cellular signaling.
Comparison with Similar Compounds
- 2-Hydroxy-2-methyl-1-phenyl-1-propanone
- 1-Phenyl-2-methyl-2-hydroxypropanone
- 2-Methyl-3-phenyl-3-oxopropan-2-ol
Comparison: 3-Hydroxy-2-methyl-1-phenyl-3-(pyridin-2-yl)propan-1-one is unique due to the presence of the pyridin-2-yl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that lack the pyridin-2-yl moiety, resulting in variations in reactivity, stability, and biological activity .
Properties
CAS No. |
5325-67-7 |
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Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
3-hydroxy-2-methyl-1-phenyl-3-pyridin-2-ylpropan-1-one |
InChI |
InChI=1S/C15H15NO2/c1-11(14(17)12-7-3-2-4-8-12)15(18)13-9-5-6-10-16-13/h2-11,15,18H,1H3 |
InChI Key |
BHXNDOUULLDMJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=N1)O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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